[1,2,4]Triazolo[1,5-a]pyrazin-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3H-[1,2,4]triazolo[1,5-a]pyrazin-5-one |
InChI |
InChI=1S/C5H4N4O/c10-5-2-6-1-4-7-3-8-9(4)5/h1-3H,(H,7,8) |
InChI Key |
FEKBBTAGMPZPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CNN2C(=O)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies Fortriazolo 1,5 a Pyrazin 5 Ol and Its Derivatives
Historical Development of Synthetic Routes to Triazolopyrazines
The synthesis of fused 1,2,4-triazole (B32235) systems has been a subject of chemical exploration for over a century. The related mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine heterocycle was first reported in 1909. nih.gov The development of synthetic routes to the isomeric mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine core followed, drawing from established methods for analogous fused heterocycles.
Historically, two principal strategies have emerged for the construction of the mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]azine framework:
The Pellizzari-type reaction and its modifications: This involves the cyclocondensation of a 2-hydrazinopyrazine with a one-carbon synthon (e.g., an orthoester or acid chloride) to form the isomeric mdpi.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine system.
The Einhorn-Brunner type reaction and its modifications: This involves the reaction of a 3-amino-1,2,4-triazole with a 1,2-dicarbonyl compound or its synthetic equivalent. This latter approach directly yields the [1,5-a] fused system.
A significant development in the chemistry of these compounds is the Dimroth rearrangement, a process involving the isomerization of a mdpi.comnih.govorganic-chemistry.orgtriazolo[4,3-a]azine to the thermodynamically more stable mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]azine. nih.govnih.gov This rearrangement, often facilitated by acid, base, or heat, provides an indirect but powerful route to the [1,5-a] scaffold and has been a key reaction in the historical toolkit for accessing these heterocycles. nih.govnih.gov
Strategies for Direct Synthesis of themdpi.comnih.govorganic-chemistry.orgTriazolo[1,5-a]pyrazin-5-ol Core
Direct synthesis of the core structure typically involves building the six-membered pyrazinone ring onto the 1,2,4-triazole moiety.
While [3+2] cycloaddition reactions are a cornerstone for the synthesis of five-membered rings like 1,2,4-triazoles, their application to form the fused triazolopyrazine system is less direct. A potential, though not widely documented, pathway involves the intramolecular cycloaddition of a precursor containing both a pyrazine (B50134) moiety and a suitable 1,3-dipole or its precursor. For the isomeric mdpi.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine system, synthesis has been achieved via a short-lived nitrilimine intermediate generated from a tetrazole, which undergoes subsequent intramolecular cyclization. researchgate.net A similar conceptual approach could be envisioned for the [1,5-a] isomer, although specific examples leading to the 5-ol derivative are not prevalent in the literature.
The most established and versatile route to the mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine core is the cyclocondensation reaction between 3-amino-1,2,4-triazole and a suitable 1,2-dicarbonyl synthon derived from pyrazine. This is analogous to the well-known synthesis of mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidines from 1,3-dicarbonyl compounds. nih.gov
The key reaction involves condensing 3-amino-1,2,4-triazole with a pyrazine-2,3-dione or an α-halo-ketone pyrazine derivative. The exocyclic amino group of the triazole attacks one carbonyl group, followed by intramolecular cyclization of the endocyclic N1 onto the second carbonyl group, and subsequent dehydration to yield the aromatic fused system.
A study describes a three-component condensation for synthesizing related triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, various aldehydes, and a ketene (B1206846) N,S-acetal, showcasing the adaptability of this approach. nih.gov
Table 1: Examples of Condensation Reactions for Triazolo-Fused Systems
| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |
|---|---|---|---|---|
| 3-Amino-1,2,4-triazole | 1,3-Diketones (e.g., Acetylacetone) | Acetic Acid, Reflux | mdpi.comnih.govorganic-chemistry.orgTriazolo[1,5-a]pyrimidines | nih.gov |
| 3-Amino-1,2,4-triazole | Aldehydes, Ketene N,S-acetal | Trichloroacetic acid, MeCN or H₂O, RT | Dihydro- mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidines | nih.gov |
| 3-Amino-1,2,4-triazole | β-Oxo-enolate sodium salt | Piperidinium acetate, Reflux | mdpi.comnih.govorganic-chemistry.orgTriazolo[1,5-a]pyrimidines | d-nb.info |
Ring closure is the pivotal step in forming the bicyclic system. Beyond the final step of condensation reactions, specific strategies focus on intramolecular cyclization of carefully designed precursors.
One powerful method is the Dimroth rearrangement . This reaction converts the kinetically favored mdpi.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine isomer into the more thermodynamically stable mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine. nih.gov The process involves a ring-opening of the pyrimidine (B1678525)/pyrazine ring, followed by rotation and re-closure. The presence of electron-withdrawing groups on the six-membered ring can facilitate this rearrangement. nih.gov
Another key strategy is the oxidative cyclization of N-(pyrazin-2-yl)amidines. This approach has been extensively developed for the analogous pyridine (B92270) series to form mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines. organic-chemistry.org The reaction proceeds via an intramolecular oxidative N-N bond formation, promoted by reagents such as (diacetoxyiodo)benzene (B116549) (PIDA), iodine/potassium iodide, or copper catalysts. organic-chemistry.org Applying this logic, one could synthesize an N-(pyrazin-2-yl)amidine and subject it to oxidative conditions to forge the triazole ring directly onto the pyrazine core.
Efforts to develop more environmentally benign synthetic methods have been applied to related heterocyclic systems and are applicable to the synthesis of mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazin-5-ol.
Microwave-Mediated Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. A catalyst-free synthesis of mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions has been reported, demonstrating a green alternative to conventional heating.
Benign Oxidizing Agents: The use of I₂/KI in water for oxidative N-N bond formation represents a greener alternative to heavy metal-based or less environmentally friendly oxidants for ring closure reactions. organic-chemistry.org
Catalyst-Free Conditions: Development of tandem reactions that proceed without a catalyst under thermal or microwave conditions reduces waste and simplifies purification.
Functionalization and Derivatization Strategies formdpi.comnih.govorganic-chemistry.orgTriazolo[1,5-a]pyrazin-5-ol
Once the core scaffold is synthesized, its properties can be modulated through functionalization and derivatization. The isomeric mdpi.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine scaffold has been the subject of extensive late-stage functionalization studies in drug discovery programs, and these methods are directly applicable. nih.gov
A common strategy involves converting the 5-ol group into a better leaving group, such as a 5-chloro substituent, typically using reagents like phosphorus oxychloride (POCl₃). This 5-chloro- mdpi.comnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrazine is a versatile intermediate.
Ether Formation: The 5-chloro group can be displaced by various alcohols in a nucleophilic aromatic substitution reaction to form a library of 5-alkoxy derivatives. This reaction is often promoted by a base such as potassium hydroxide, sometimes with the aid of a crown ether to enhance nucleophilicity. mdpi.comresearchgate.net
Radical-based C-H Functionalization: Modern photoredox catalysis and the use of radical precursors like Diversinate™ reagents allow for the direct functionalization of C-H bonds on the pyrazine ring. mdpi.comnih.gov This powerful technique enables the introduction of alkyl, fluoroalkyl, and other groups at specific positions without the need for pre-functionalized starting materials, representing a significant advance in late-stage modification. nih.gov
Table 2: Examples of Functionalization Reactions on the Triazolopyrazine Scaffold
| Scaffold | Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 5-Chloro- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine derivative | 2-Phenylethanol, KOH, 18-crown-6, Toluene | Nucleophilic Substitution (Etherification) | 5-(2-Phenylethoxy)- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine derivative | mdpi.comresearchgate.net |
| mdpi.comnih.govorganic-chemistry.orgTriazolo[4,3-a]pyrazine derivative | Togni's reagent II, [Ir(dF-CF₃-ppy)₂(dtbpy)]PF₆, Blue LED | Photoredox C-H Methylation | 8-Methyl- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine derivative | mdpi.com |
| mdpi.comnih.govorganic-chemistry.orgTriazolo[4,3-a]pyrazine derivative | Diversinate™ reagent (e.g., DFES), TFA, TBHP | Radical C-H Fluoroalkylation | 8-Difluoroethyl- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine derivative | mdpi.comnih.gov |
| Tetrahydro- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine | Isocyanates, Triethylamine, DCM | Acylation | 5-Carboxamide-5,6-dihydro- mdpi.comnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrazine derivative | mdpi.com |
Reactivity and Mechanistic Investigations Oftriazolo 1,5 a Pyrazin 5 Ol
Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring
The pyrazine ring in the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazine system is electron-deficient, making it generally resistant to electrophilic aromatic substitution (SEAr). However, the presence of the hydroxyl group at the C5 position significantly activates the ring towards electrophiles. This -OH group is a powerful electron-donating group through resonance, increasing the electron density at the ortho and para positions.
In the context of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazin-5-ol ring system, the positions ortho to the hydroxyl group are C6, and the para position is C8. Therefore, electrophilic attack is predicted to occur preferentially at these sites. Studies on analogous fused pyrimidine (B1678525) systems, such as pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, have demonstrated that electrophilic substitution reactions like bromination, iodination, and nitration proceed on the six-membered ring. nih.gov For these reactions, a variety of reagents and catalysts are employed to generate a potent electrophile capable of reacting with the aromatic ring. wikipedia.orgmasterorganicchemistry.comyoutube.com
Key electrophilic aromatic substitution reactions include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ introduces a halogen atom onto the ring.
Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which acts as the electrophile. youtube.com
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) introduces a sulfonic acid (-SO₃H) group.
The regioselectivity of these reactions is dictated by the combined directing effects of the fused triazole ring and the hydroxyl substituent.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Analogous Fused Pyrimidine Systems
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Bromination | Br₂ / Acetic Acid | 6-Bromo derivative | nih.gov |
| Iodination | ICl / Acetic Acid | 6-Iodo derivative | nih.gov |
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro derivative | nih.gov |
Nucleophilic Aromatic Substitution Reactions on the Pyrazine Ring
The inherent electron deficiency of the pyrazine ring, further enhanced by the fused electron-withdrawing triazole moiety, makes the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazin-5-ol system a good candidate for nucleophilic aromatic substitution (SNAr). This reaction typically requires a leaving group, such as a halogen, at the position of attack.
If a suitable leaving group is present at positions C6 or C8, the ring is highly activated towards attack by nucleophiles. Common nucleophiles used in SNAr reactions include ammonia, amines, alkoxides, and thiolates. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the electron-withdrawing nature of the heterocyclic system.
Reactions Involving the Triazole Moiety
The triazole portion of the molecule also possesses distinct reactivity. The nitrogen atoms within the 1,2,4-triazole (B32235) ring contain lone pairs of electrons and can act as nucleophiles or bases. One of the common reactions involving the triazole moiety is N-alkylation. In the presence of a base and an alkylating agent (e.g., an alkyl halide), one of the nitrogen atoms can be alkylated. The site of alkylation (N1 vs. N2 vs. N4) would depend on steric and electronic factors, as well as the reaction conditions.
Oxidation and Reduction Chemistry of theresearchgate.netnih.govnih.govTriazolo[1,5-a]pyrazin-5-ol System
The oxidation and reduction chemistry of this heterocyclic system can involve either the pyrazine ring, the triazole ring, or the hydroxyl substituent. The pyrazine ring is generally resistant to oxidation but can be reduced under certain conditions, for instance, using catalytic hydrogenation or dissolving metal reductions. This would lead to tetrahydro or dihydro derivatives.
The hydroxyl group at C5 can potentially be oxidized, although this might lead to ring instability or rearrangement depending on the oxidant used. Conversely, the keto tautomer, researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazin-5(4H)-one, could be susceptible to reduction back to the alcohol or to further reduction of the carbonyl group.
Ring-Opening and Ring-Contraction Reactions
Fused heterocyclic systems like researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazine can undergo ring-opening reactions under specific, often harsh, conditions. Nucleophilic attack can sometimes initiate a cascade of bond cleavages leading to the opening of either the pyrazine or the triazole ring. For example, strong bases or potent nucleophiles might attack an electrophilic carbon atom in the pyrazine ring, leading to cleavage of a C-N bond. Studies on related 1,3,5-triazines have shown that they undergo ring opening under the influence of various nucleophiles. researchgate.net The subsequent fate of the ring-opened intermediate can vary, including recyclization to form a new heterocyclic system, fragmentation, or polymerization.
Tautomerism and Isomerization Studies ofresearchgate.netnih.govnih.govTriazolo[1,5-a]pyrazin-5-ol
Prototropic tautomerism is a key feature of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazin-5-ol system. The molecule can exist in equilibrium between its phenol-like 'ol' form and its amide-like 'one' (or keto) form. nih.gov This is a classic example of keto-enol tautomerism, extended to a heterocyclic system.
researchgate.netnih.govnih.govTriazolo[1,5-a]pyrazin-5-ol (Hydroxy/Enol form)
researchgate.netnih.govnih.govTriazolo[1,5-a]pyrazin-5(4H)-one (Keto/Amide form)
The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH. In general, the keto form is often more stable for related heterocyclic systems due to the strength of the C=O bond compared to the C=C bond. researchgate.net The tautomeric state of the molecule is critical as it dictates its reactivity, hydrogen bonding capability, and biological interactions. clockss.orgresearchgate.netnih.gov Spectroscopic techniques like NMR and UV-Vis, often combined with computational studies, are used to determine the predominant tautomeric form in different environments. researchgate.netnih.gov
Table 2: General Characteristics of Hydroxy vs. Keto Tautomers in Heterocyclic Systems
| Feature | Hydroxy (ol) Tautomer | Keto (one) Tautomer |
|---|---|---|
| Key Functional Group | Aromatic -OH | Amide/Lactam (-NH-C=O) |
| Aromaticity | Fully aromatic bicyclic system | Pyrazine ring is non-aromatic |
| H-Bonding | Acts as H-bond donor (-OH) | Acts as H-bond donor (-NH) and acceptor (C=O) |
| Typical 13C NMR (C5) | ~150-165 ppm (C-OH) | >170 ppm (C=O) |
| Solvent Preference | Often favored in non-polar solvents | Often favored in polar solvents |
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to investigate the reactivity and mechanistic pathways of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyrazin-5-ol system. Theoretical modeling can provide deep insights into various aspects of its chemistry:
Tautomer Stability: Quantum chemical calculations can accurately predict the relative energies of the 'ol' and 'one' tautomers in the gas phase and in different solvents (using solvent models), thereby determining the predominant form under various conditions. researchgate.net
Reaction Mechanisms: The transition states and intermediates of reactions like electrophilic or nucleophilic substitution can be modeled. This allows for the calculation of activation energies, which helps in predicting reaction rates and regioselectivity (e.g., why an electrophile attacks C6 instead of C8).
Electronic Properties: Calculation of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO) can identify the most nucleophilic and electrophilic sites on the molecule, predicting its reactivity towards different reagents. For instance, the MEP can highlight the regions most susceptible to protonation or electrophilic attack, while the LUMO distribution can indicate the likely sites for nucleophilic attack.
These computational approaches complement experimental findings and are invaluable for predicting the chemical behavior of complex heterocyclic systems for which experimental data may be limited. nih.gov
Advanced Spectroscopic and Structural Characterization Oftriazolo 1,5 a Pyrazin 5 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of nsf.govnih.govresearchgate.nettriazolo[1,5-a]pyrazin-5-ol and its analogues. While standard one-dimensional ¹H and ¹³C NMR provide initial structural information, advanced multi-dimensional and specialized NMR techniques are necessary for complete and unambiguous characterization.
Multi-dimensional NMR for Comprehensive Structural Assignment
Two-dimensional (2D) NMR techniques are essential for the complete assignment of proton and carbon signals in complex triazolopyrazine derivatives, especially in cases of signal overlap or ambiguity in 1D spectra. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.
For instance, in the characterization of novel triazolopyrazine analogues, COSY experiments are used to establish proton-proton coupling networks within the pyrazine (B50134) and any substituent rings. researchgate.net HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. The HMBC experiment is particularly powerful as it reveals long-range correlations between protons and carbons (typically over two to three bonds), which is critical for identifying quaternary carbons and piecing together the molecular framework. For example, HMBC correlations can confirm the attachment of substituent groups to specific positions on the triazolopyrazine core. researchgate.net
In a study on new triazolopyrazine antimalarial compounds, the analysis of the COSY spectrum corroborated the relationships between doublet signals in an aromatic ring as being part of the same spin system. researchgate.net Furthermore, the analysis of ¹³C NMR and HMBC correlations allowed for the unambiguous assignment of carbon atoms, including those influenced by fluorine substituents. researchgate.net
| Technique | Information Provided | Application Example for Triazolopyrazine Derivatives |
| COSY | ¹H-¹H correlations through bonds (typically 2-3 bonds) | Identifies protons that are spin-coupled, confirming the connectivity of protons within the pyrazine ring and substituents. |
| HSQC | ¹H-¹³C correlations for directly attached nuclei | Assigns carbon signals based on their attached, and often more easily assigned, protons. |
| HMBC | ¹H-¹³C correlations over multiple bonds (typically 2-4 bonds) | Establishes long-range connectivity, crucial for identifying quaternary carbons and confirming the position of substituents on the heterocyclic core. |
Advanced NMR Techniques for Conformational Analysis (e.g., NOESY, ROESY)
The conformation of nsf.govnih.govresearchgate.nettriazolo[1,5-a]pyrazin-5-ol derivatives, particularly those with flexible substituents, can be investigated using through-space NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close in space, irrespective of whether they are connected through bonds.
For a derivative of nsf.govnih.govresearchgate.nettriazolo[1,5-a]pyrazin-5-ol with a bulky or flexible substituent, NOESY can reveal the preferred orientation of this group relative to the planar triazolopyrazine core. This information is valuable for understanding structure-activity relationships and receptor binding.
| Technique | Principle | Application in Conformational Analysis |
| NOESY | Detects through-space correlations between protons that are close in proximity. | Determines the relative orientation of substituents and parts of the molecule that are not directly bonded, providing insights into the 3D structure in solution. |
| ROESY | Similar to NOESY, but less sensitive to molecular tumbling rates, making it suitable for a wider range of molecular sizes. | Can be used to distinguish between true NOEs and artifacts like spin diffusion, providing more reliable conformational information. |
Solid-State NMR Investigations
Solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of nsf.govnih.govresearchgate.nettriazolo[1,5-a]pyrazin-5-ol and its derivatives in their solid forms. It is particularly useful for studying polymorphism, where a compound exists in multiple crystalline forms with different physical properties.
The most common SSNMR technique for organic molecules is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS). This experiment provides high-resolution spectra of solid samples, where each carbon atom in the asymmetric unit of the crystal lattice can give rise to a distinct resonance. The chemical shifts in SSNMR are highly sensitive to the local electronic environment, including molecular conformation and intermolecular interactions like hydrogen bonding.
For example, in studies of triazole-containing antifungal drugs like posaconazole, ¹³C and ¹⁵N SSNMR have been used to characterize different polymorphic forms and to study drug-polymer interactions in amorphous solid dispersions. nih.govacs.org Different polymorphs will exhibit different ¹³C chemical shifts due to variations in crystal packing and molecular conformation. nih.gov
Two-dimensional SSNMR experiments, such as ¹H-¹³C HETCOR (Heteronuclear Correlation), can provide further insight into the spatial proximities between different parts of the molecule in the solid state, helping to elucidate the packing arrangements. nih.gov
Below is a representative table of ¹³C solid-state NMR chemical shifts for a triazole-containing compound, illustrating the type of data obtained from such studies.
| Carbon Atom | Chemical Shift (ppm) - Polymorph A | Chemical Shift (ppm) - Polymorph B |
| Triazole C1 | 151.2 | 152.5 |
| Triazole C2 | 145.8 | 146.3 |
| Pyrazine C1 | 148.5 | 149.1 |
| Pyrazine C2 | 135.2 | 134.7 |
| Pyrazine C3 | 128.9 | 129.5 |
| Pyrazine C4 | 115.6 | 116.2 |
Note: This table is illustrative and based on data for related triazole compounds, as specific SSNMR data for nsf.govnih.govresearchgate.netTriazolo[1,5-a]pyrazin-5-ol is not available.
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the details of intermolecular interactions that dictate the crystal packing.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of crystalline compounds. Several derivatives of the nsf.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine and related nsf.govnih.govresearchgate.nettriazolo[4,3-a]pyridine systems have been characterized using this technique. researchgate.netrsc.org
These studies reveal that the fused triazolopyrazine ring system is generally planar. The crystal packing is often dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions. For nsf.govnih.govresearchgate.nettriazolo[1,5-a]pyrazin-5-ol, the hydroxyl group is expected to be a key participant in hydrogen bonding, acting as both a donor and an acceptor.
The table below summarizes crystallographic data for some related triazolopyridine and triazolopyrazine derivatives, illustrating the type of information obtained from these studies.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 3-(pyridine-4-yl)- nsf.govnih.govresearchgate.nettriazolo[4,3-a]pyridine | Monoclinic | P 2₁/c | C-H···N hydrogen bonds, π-π stacking |
| 6-bromo-3-(pyridine-4-yl)- nsf.govnih.govresearchgate.nettriazolo-[4,3-a]pyridine | Monoclinic | P 2₁/c | C-H···N hydrogen bonds, π-π stacking |
| Aminated triazolopyrazine derivatives | Varies (e.g., Monoclinic) | Varies (e.g., P 2₁/n) | N-H···N hydrogen bonds, C-H···π interactions |
Polymorphism and Co-crystallization Studies
The phenomenon of polymorphism, the ability of a compound to exist in more than one crystalline form, is of significant interest in materials science and pharmaceuticals. Different polymorphs can have different stabilities, solubilities, and other physical properties. The study of polymorphism in 1,2,4-triazole (B32235) derivatives is crucial for understanding and controlling these properties. nsf.gov
X-ray crystallography, particularly powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction, is the primary tool for identifying and characterizing different polymorphic forms. nih.gov Each polymorph will have a unique crystal lattice and therefore a distinct PXRD pattern, which serves as a fingerprint for that form. nsf.gov Single-crystal X-ray diffraction can then be used to determine the precise molecular arrangement within each polymorph, revealing differences in conformation or intermolecular interactions that give rise to the polymorphism. nsf.gov
Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another area of active research. For derivatives of nsf.govnih.govresearchgate.nettriazolo[1,5-a]pyrazin-5-ol, co-crystallization could be explored to modify its physical properties, such as solubility, by introducing a co-former that engages in specific intermolecular interactions, like hydrogen bonding with the hydroxyl group.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazin-5-ol derivatives. Its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically to within 5 ppm) allows for the unequivocal determination of the elemental composition and, consequently, the precise molecular formula of a compound. This is a critical first step in structural confirmation, as demonstrated in studies of various novel heterocyclic compounds, including pyrazolo[1,5-a]pyrazin-4(5H)-one and triazolopyrazine antimalarial derivatives, where HRMS was used to confirm the proposed molecular formulas. nih.govmdpi.com
Beyond molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides profound insights into the structural connectivity of the molecule through the analysis of its fragmentation pathways. While specific fragmentation data for nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazin-5-ol is not extensively published, the fragmentation patterns can be predicted based on the known behavior of related 1,2,4-triazole and pyrazine ring systems. researchgate.netnuph.edu.ua The fragmentation process typically involves the sequential loss of small, stable neutral molecules.
For the nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazine core, the fragmentation is expected to be initiated by cleavage of the fused ring system. Common fragmentation pathways for 1,2,4-triazole derivatives involve the loss of N₂, HCN, or RCN, depending on the substituents. researchgate.net The pyrazine ring can undergo a retro-Diels-Alder reaction, leading to the expulsion of neutral fragments. The analysis of these fragmentation patterns helps to confirm the core structure and the position of various substituents on the ring.
Table 1: Predicted HRMS Fragmentation Data for nih.govresearchgate.netmdpi.comTriazolo[1,5-a]pyrazin-5-ol
| Fragment Ion | Proposed Structure/Neutral Loss | Significance |
| [M+H]⁺ | Protonated parent molecule | Confirms molecular weight and allows for molecular formula calculation. |
| [M+H - N₂]⁺ | Loss of molecular nitrogen from the triazole ring | Characteristic fragmentation of the 1,2,4-triazole moiety. |
| [M+H - CO]⁺ | Loss of carbon monoxide from the pyrazin-5-ol ring | Indicates the presence of the hydroxyl group and potential keto-enol tautomerism. |
| [M+H - HCN]⁺ | Loss of hydrogen cyanide | Common fragmentation pathway for nitrogen-containing heterocyclic rings. |
Note: This table represents predicted fragmentation pathways based on the analysis of similar heterocyclic structures.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for identifying functional groups and probing the molecular structure of nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazin-5-ol derivatives. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes. The resulting spectra provide a unique "molecular fingerprint."
Infrared (IR) Spectroscopy: In the IR spectrum of nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazin-5-ol, the presence of the hydroxyl (-OH) group is expected to give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding. Due to keto-enol tautomerism, a carbonyl (C=O) stretching vibration may also be observed around 1650-1700 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the fused heterocyclic rings are expected in the 1400-1650 cm⁻¹ region. researchgate.net The characterization of synthesized 1,2,4-triazolo[1,5-a]pyrimidine libraries routinely employs FT-IR for structural elucidation. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyrazine and triazole rings, being rich in π-electrons, are expected to exhibit strong Raman scattering. The symmetric stretching vibrations of the rings, which are often weak in the IR spectrum, are typically strong in the Raman spectrum. This can be particularly useful for studying the skeletal vibrations of the fused ring system and understanding the effects of substitution on the molecular framework.
Table 2: Characteristic Vibrational Frequencies for nih.govresearchgate.netmdpi.comTriazolo[1,5-a]pyrazin-5-ol
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch (H-bonded) | 3200-3600 (broad) | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| C=O Stretch (keto tautomer) | 1650-1700 | IR, Raman |
| C=N / C=C Ring Stretch | 1400-1650 | IR, Raman |
| Ring Breathing Modes | 900-1200 | Raman |
| C-H Out-of-Plane Bend | 700-900 | IR |
Note: The exact positions of the peaks can vary depending on the specific derivative, solid-state packing, and solvent effects.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission, provides valuable information about the electronic structure and photophysical properties of nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazin-5-ol and its derivatives. These properties are highly dependent on the π-conjugated system of the heterocyclic core and can be tuned by the introduction of various substituents. nih.gov
UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectra of triazolopyrimidine and pyrazolopyrimidine derivatives, which are structurally similar to triazolopyrazines, typically exhibit multiple absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.netnih.gov The high-energy bands in the deep UV region are generally assigned to π→π* transitions within the aromatic system, while the lower-energy bands extending into the visible region can be attributed to n→π* transitions involving the lone pair electrons on the nitrogen atoms, or to intramolecular charge transfer (ICT) transitions. nih.gov The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature of substituents and the polarity of the solvent. researchgate.net For instance, electron-donating groups can cause a bathochromic (red) shift in the absorption maximum. mdpi.com
Fluorescence Spectroscopy: Many heterocyclic systems containing triazole or pyrazine rings exhibit fluorescence. nih.govnih.gov Upon excitation at an appropriate wavelength, these molecules can relax to the ground state by emitting a photon, giving rise to a fluorescence spectrum. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as Stokes shift). The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the emission process, and the fluorescence lifetime are key photophysical parameters. The emission properties of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine, a related compound, have been studied, showing strong luminescence that can be quenched upon coordination with metal ions. mdpi.com The study of these properties is crucial for applications in areas such as fluorescent probes and optical materials. nih.gov
Table 3: Representative Photophysical Data for Related Triazolo/Pyrazolo Fused Heterocycles
| Compound Class | Solvent | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (ΦF) |
| Pyrazolo[1,5-a]pyrimidines | THF | 340-440 | 2,700 - 39,900 | 400-600 | 0.01 - 0.97 |
| Pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazines | pH 7 Buffer | ~450 | Not specified | ~500 | Low |
| Pyrazolo[1,5-a]pyrazin-4(5H)-ones | Methanol | ~350 | Not specified | ~450-500 | Not specified |
Source: Data compiled from related heterocyclic systems to illustrate typical ranges. nih.govnih.govnih.gov
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
When nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazin-5-ol is substituted with a chiral moiety or possesses an element of chirality itself (e.g., atropisomerism), chiroptical spectroscopic techniques become essential for its stereochemical characterization. preprints.org The primary methods in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). yale.edu These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. yale.eduwikipedia.org
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum is obtained only for chiral molecules and consists of positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption. youtube.com The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration and conformation of the molecule. For chiral derivatives of nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazin-5-ol, CD spectroscopy could be used to:
Determine the absolute configuration of stereocenters by comparing experimental spectra with theoretical spectra calculated using quantum chemical methods. preprints.org
Study conformational changes in solution.
Analyze the stereochemistry of molecular interactions, for instance, when the molecule binds to a chiral biological target.
Optical Rotatory Dispersion (ORD): ORD measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.orgyoutube.com An ORD curve plots the specific rotation [α] against the wavelength. In regions far from an absorption band, the rotation changes smoothly, resulting in a plain ORD curve. youtube.com However, within an absorption band, the curve becomes anomalous, showing a peak and a trough, which is directly related to the Cotton effect observed in CD. youtube.com While CD spectroscopy has largely superseded ORD for routine stereochemical analysis due to its simpler interpretation, ORD remains a valuable complementary technique. The combination of these chiroptical methods provides a comprehensive picture of the stereochemical properties of chiral nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrazin-5-ol derivatives. nih.gov
Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies published that focus solely on the chemical compoundTriazolo[1,5-a]pyrazin-5-ol for the detailed outline you have provided.
Quantum chemical calculations of its electronic structure and aromaticity.
Prediction of its spectroscopic parameters.
Investigation of its tautomeric equilibria and energy barriers.
Conformational analysis or its potential energy surfaces.
Molecular dynamics simulations for its solution-phase behavior.
Frontier Molecular Orbital (FMO) analysis for reactivity prediction.
Rationalization of its reaction mechanisms through computational methods.
While research exists for related but structurally different compounds, such as derivatives oftriazolo[1,5-a]pyrimidine or othertriazolo[4,3-a]pyrazine scaffolds, the strict requirement to focus solely onTriazolo[1,5-a]pyrazin-5-ol prevents the inclusion of that information.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this specific chemical compound due to the absence of the necessary primary research data in the public domain.
Applications Oftriazolo 1,5 a Pyrazin 5 Ol As a Versatile Chemical Scaffold
Utility in Organic Synthesis as a Building Block for Complex Molecules
The nih.govijprs.commdpi.comtriazolo[1,5-a]pyrazine core serves as a foundational structure for the synthesis of more complex molecules. Its assembly often involves the condensation of simpler heterocyclic precursors. For instance, a common strategy for the synthesis of the related nih.govijprs.commdpi.comtriazolo[1,5-a]pyrimidine system involves the use of 5-amino-1,2,4-triazole as a key building block. ijprs.comresearchgate.net This approach allows for the construction of the fused ring system, which can then be further functionalized.
Late-stage functionalization is a powerful strategy for modifying the triazolopyrazine scaffold to create a diverse range of derivatives. nih.gov This involves treating the core structure as a chemical handle for introducing various substituents, which can be more efficient than de novo synthesis for each new analogue. nih.gov The presence of multiple nitrogen atoms and the hydroxyl group in nih.govijprs.commdpi.comTriazolo[1,5-a]pyrazin-5-ol offers several sites for potential modification, enabling the generation of a library of compounds with tailored properties.
Role in Medicinal Chemistry Scaffold Design
The triazolopyrazine scaffold is of significant interest in medicinal chemistry due to its structural and electronic properties, which allow it to mimic endogenous molecules and interact with biological targets.
A key design principle for utilizing the triazolopyrazine scaffold is the concept of bioisosterism. The nih.govijprs.commdpi.comtriazolo[1,5-a]pyrazine ring system is isoelectronic with the purine (B94841) ring system found in nucleic acids. nih.govnih.govresearchgate.net This similarity allows molecules containing this scaffold to be recognized by and interact with biological targets that normally bind purines, such as kinases and other enzymes.
In the design of novel dual c-Met/VEGFR-2 inhibitors, the triazolopyrazine moiety was strategically chosen to replace a quinoline (B57606) scaffold based on the principle of bioelectronic isosterism. nih.gov This substitution was intended to leverage the known pharmacodynamic properties of triazolopyrazines as c-Met inhibitors while incorporating features for VEGFR-2 inhibition. nih.gov The versatility of the scaffold is further demonstrated by its ability to act as a bioisostere for other functional groups, such as the carboxylic acid group, depending on the substitution pattern. nih.govnih.govresearchgate.net
Table 1: Bioisosteric Relationships of the Triazolopyrazine Scaffold
| Scaffold/Fragment | Bioisosteric Replacement | Rationale |
|---|---|---|
| Purine | nih.govijprs.commdpi.comTriazolo[1,5-a]pyrazine | Isoelectronic nature, similar size and shape. nih.govnih.govresearchgate.net |
| Quinoline | nih.govijprs.commdpi.comTriazolo[1,5-a]pyrazine | Bioelectronic isosterism, desired pharmacodynamic properties. nih.gov |
Diversity-oriented synthesis (DOS) is a powerful tool in drug discovery for creating large collections of structurally diverse small molecules. The nih.govijprs.commdpi.comtriazolo[1,5-a]pyrazine scaffold is well-suited for DOS strategies. By starting with a common core, such as one derived from 5-amino-1,2,4-triazole, a multitude of derivatives can be generated through various chemical transformations. ijprs.comresearchgate.net
The synthesis of a library of nih.govijprs.commdpi.comtriazolo[1,5-a]pyrimidine analogues has been demonstrated as a simple and efficient process. researchgate.net This approach allows for the systematic exploration of the chemical space around the core scaffold, which is crucial for identifying compounds with potent and selective biological activity. The functional handles on the nih.govijprs.commdpi.comTriazolo[1,5-a]pyrazin-5-ol core, including the hydroxyl group and various positions on the ring system, can be exploited to introduce a wide range of substituents, thereby generating a diverse library of compounds for biological screening.
Exploration in Materials Science (e.g., Organic Semiconductors, Luminescent Materials)
The photophysical properties of fused nitrogen-containing heterocyclic systems have led to their exploration in materials science. While research on nih.govijprs.commdpi.comTriazolo[1,5-a]pyrazin-5-ol itself is emerging, studies on the closely related nih.govijprs.commdpi.comtriazolo[1,5-a]pyrimidine scaffold provide insights into its potential applications.
Derivatives of nih.govijprs.commdpi.comtriazolo[1,5-a]pyrimidine are known to exhibit high fluorescence quantum yields. researchgate.net This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. For instance, a novel amide derivative of nih.govijprs.commdpi.comtriazolo[1,5-a]pyrimidine has been developed as a selective fluorescence probe for the detection of Fe³⁺ ions. researchgate.netnih.gov This probe demonstrates rapid quenching upon binding to iron, a low limit of detection, and good cell permeability, making it suitable for bioimaging applications. nih.gov
The tunable photophysical properties of related pyrazolo[1,5-a]pyrimidines, where absorption and emission characteristics can be modulated by the introduction of electron-donating or electron-withdrawing groups, further highlight the potential of this class of compounds in the design of novel luminescent materials. rsc.org While the application of nih.govijprs.commdpi.comtriazolo[1,5-a]pyrazine derivatives as organic semiconductors is a less explored area, their conjugated π-system suggests that with appropriate structural modifications, they could be investigated for such purposes. smolecule.com
Table 2: Potential Materials Science Applications of Triazolopyrazine Derivatives
| Application Area | Relevant Property | Example from Related Scaffolds |
|---|---|---|
| Luminescent Materials | High fluorescence quantum yield | nih.govijprs.commdpi.comTriazolo[1,5-a]pyrimidine derivatives for OLEDs. researchgate.net |
| Fluorescent Probes | Selective quenching/enhancement | nih.govijprs.commdpi.comTriazolo[1,5-a]pyrimidine derivative for Fe³⁺ detection. nih.gov |
Potential as Ligands in Coordination Chemistry and Catalysis
The nih.govijprs.commdpi.comtriazolo[1,5-a]pyrazine scaffold possesses multiple nitrogen atoms that can act as coordination sites for metal ions, making it a promising ligand in coordination chemistry. The parent nih.govijprs.commdpi.comtriazolo[1,5-a]pyrimidine system has three potential coordination positions: N1, N3, and N4. researchgate.net This allows for various modes of interaction with metal ions, including monodentate and bidentate bridging modes. researchgate.net
The ability of these scaffolds to form stable complexes with transition metals has been explored for various applications, including the development of novel therapeutic agents. mdpi.com For example, metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have been investigated for their antiparasitic activity. mdpi.com The interaction of these ligands with metal ions can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and luminescent properties. mdpi.com
While the direct application of nih.govijprs.commdpi.comTriazolo[1,5-a]pyrazin-5-ol complexes in catalysis is not yet extensively documented, the ability of the scaffold to form well-defined coordination complexes suggests potential in this area. The metal centers in such complexes could serve as catalytic sites, and the ligand framework could be modified to tune the catalytic activity and selectivity.
Structure Activity Relationship Sar Studies Oftriazolo 1,5 a Pyrazin 5 Ol Derivatives Mechanistic Focus
Correlation of Structural Modifications with Molecular Recognition and Binding Properties
The biological activity of nih.govmdpi.comfrontiersin.orgtriazolo[1,5-a]pyrimidine derivatives, a class of compounds structurally related to nih.govmdpi.comfrontiersin.orgtriazolo[1,5-a]pyrazin-5-ol, is significantly influenced by substitutions on the core scaffold. In vitro enzymatic and receptor binding assays have demonstrated that these modifications directly impact molecular recognition and binding affinity.
For instance, in the context of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibition, a key target in the STING (stimulator of interferon genes) pathway, detailed SAR studies have been conducted on nih.govmdpi.comfrontiersin.orgtriazolo[1,5-a]pyrimidine derivatives. nih.gov These studies have led to the development of potent and selective ENPP1 inhibitors. nih.gov Similarly, a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing high activity against both Gram-positive and Gram-negative bacteria. nih.gov The inhibitory activity of these compounds against DNA Gyrase was also investigated, revealing that specific substitutions lead to potent inhibition. nih.gov
The binding behavior of modified cyclodextrins with bile acids provides a model for understanding how structural changes affect molecular recognition. nih.gov For example, L- and D-tryptophan-modified β-cyclodextrins exhibit different binding affinities for bile acids, a phenomenon attributed to the conformation of the tryptophan sidearm. nih.gov This highlights the importance of stereochemistry and substituent conformation in molecular interactions.
Table 1: SAR of nih.govmdpi.comfrontiersin.orgTriazolo[1,5-a]pyrimidine Derivatives as ENPP1 Inhibitors
| Compound | Substituent at Position X | ENPP1 Inhibition (IC50) |
|---|---|---|
| Lead Compound | H | Moderate |
| Derivative A | Phenyl | Increased |
| Derivative B | Substituted Phenyl | High |
| Derivative C | Alkyl Chain | Decreased |
Note: This table is a generalized representation based on the principles of SAR studies and does not reflect specific proprietary data.
Pharmacophore Modeling and Ligand-Target Interaction Analysis
Pharmacophore modeling is a powerful computational tool used to define the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov This approach, combined with 3D-QSAR (Quantitative Structure-Activity Relationship) studies, provides valuable insights into ligand-target interactions.
For pyrozolo[1,5-a]pyridine analogues, a related heterocyclic system, a five-point pharmacophore model (AHHRR) was developed. nih.gov This model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for phosphodiesterase 4 (PDE4) inhibition. nih.gov Docking studies further revealed key hydrogen bond interactions with specific amino acid residues in the active site of PDE4. nih.gov
Similarly, for diarylpyrazole-benzenesulfonamide derivatives targeting carbonic anhydrase II, pharmacophore modeling and 3D-QSAR studies were employed to understand the structural requirements for inhibition. nih.gov These computational approaches help in identifying key interaction points and guiding the design of more potent inhibitors. nih.gov
Impact of Substituent Effects on Physicochemical Properties Relevant to Molecular Interactions
The physicochemical properties of a molecule, such as its lipophilicity, solubility, and electronic distribution, are critical for its ability to interact with a biological target. Substituents on the nih.govmdpi.comfrontiersin.orgtriazolo[1,5-a]pyrazin-5-ol core can significantly alter these properties.
Computational studies on nitroimidazole derivatives have shown that electron-withdrawing substituents decrease the basicity of a nitrogen atom and the dipole moment, while increasing the ionization potential and electrophilicity. rsc.org These changes in electronic properties directly affect the molecule's reactivity and its ability to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with a target protein.
The introduction of different substituents can also modulate a molecule's fluorescence properties, as seen in thiazolo[4,5-b]pyrazine derivatives. rsc.org Electron-donating groups were found to increase the fluorescence yield, indicating a change in the electronic structure of the molecule. rsc.org These alterations in physicochemical properties are fundamental to how a ligand recognizes and binds to its target.
Table 2: Predicted Impact of Substituents on Physicochemical Properties
| Substituent Type | Effect on Lipophilicity (LogP) | Effect on Hydrogen Bonding Capacity |
|---|---|---|
| Alkyl Chains | Increase | Decrease |
| Hydroxyl Groups | Decrease | Increase |
| Halogens | Increase | Can act as weak H-bond acceptors |
| Aromatic Rings | Increase | Potential for π-π stacking |
Design and Synthesis of Focused Libraries for SAR Exploration
To systematically explore the structure-activity relationships of nih.govmdpi.comfrontiersin.orgtriazolo[1,5-a]pyrazin-5-ol derivatives, the design and synthesis of focused compound libraries are essential. This approach allows for the methodical variation of substituents at different positions of the scaffold to identify key structural features that govern biological activity.
The synthesis of a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been reported, where different functional groups were introduced to probe their antibacterial and antifungal potential. nih.gov This systematic approach enabled the identification of compounds with potent activity and provided a deeper understanding of the SAR for this class of molecules.
A convenient one-step synthesis method for novel 3-cyano-1,6-diamino-2-pyridone-4,5-dicarboxylates has been developed, which can serve as precursors for nih.govmdpi.comfrontiersin.orgtriazolo[1,5-a]pyridine derivatives. clockss.org Such synthetic strategies are crucial for generating the chemical diversity needed for thorough SAR exploration.
Computational Prediction of Binding Modes and Affinities
Computational methods play a vital role in predicting how a ligand will bind to its target protein and in estimating the strength of this interaction. frontiersin.org Molecular docking and more advanced quantum mechanics/molecular mechanics (QM/MM) methods are employed to achieve this. nih.gov
For a series of sulfonamide inhibitors of human carbonic anhydrase II, molecular docking was used to determine the optimal binding pose of each ligand in the enzyme's active site. nih.gov These calculations revealed key interactions, such as the coordination of the sulfonamide nitrogen to the catalytic zinc ion and various hydrogen bonding and hydrophobic interactions. nih.gov
Furthermore, the development of computational tools for predicting drug-target binding affinities (DTBA) is an active area of research. frontiersin.org These methods, often based on artificial intelligence and machine learning, aim to provide more accurate predictions of binding strength, which is a critical parameter in drug design. frontiersin.org Predicting fragment binding modes is another challenge where specialized molecular dynamics simulations are being developed to improve accuracy. chemrxiv.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| nih.govmdpi.comfrontiersin.orgTriazolo[1,5-a]pyrazin-5-ol |
| nih.govmdpi.comfrontiersin.orgTriazolo[1,5-a]pyrimidine |
| Pyrozolo[1,5-a]pyridine |
| Diarylpyrazole-benzenesulfonamide |
| Nitroimidazole |
| Thiazolo[4,5-b]pyrazine |
| 3-cyano-1,6-diamino-2-pyridone-4,5-dicarboxylate |
| Sulfonamide |
| Bile Acids |
| L-tryptophan-modified β-cyclodextrin |
| D-tryptophan-modified β-cyclodextrin |
| nih.govmdpi.comfrontiersin.orgTriazolo[1,5-a]pyrazine |
Future Directions and Emerging Research Avenues Fortriazolo 1,5 a Pyrazin 5 Ol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of nitrogen-containing heterocycles, a cornerstone of medicinal and materials chemistry, is undergoing a green revolution. frontiersin.orgnih.gov Future research on rsc.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrazin-5-ol will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally benign. rsc.orgfrontiersin.org Key areas of development are expected to include:
Catalytic and Non-Traditional Activation: A move away from stoichiometric reagents towards catalytic systems is a major trend. nih.gov Research will likely explore the use of earth-abundant metal catalysts and even metal-free catalytic systems to construct the triazolopyrazine core. frontiersin.org Techniques like microwave-assisted synthesis, ultrasound reactions, and mechanochemistry could offer faster reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov
Atom Economy and Waste Reduction: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product, such as domino and multi-component reactions, will be a priority. frontiersin.org These approaches minimize the formation of by-products, aligning with the principles of green chemistry. nih.gov The goal is to design syntheses that require fewer purification steps, thereby reducing the use of organic solvents in processes like chromatography. frontiersin.org
Renewable Starting Materials: A significant long-term goal is the utilization of renewable feedstocks. rsc.org Research may focus on deriving the necessary building blocks for the rsc.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrazin-5-ol scaffold from biomass, which would represent a major leap towards a sustainable pharmaceutical industry. qut.edu.au
| Green Synthesis Strategy | Potential Advantage for rsc.orgfrontiersin.orgnih.govTriazolo[1,5-a]pyrazin-5-ol Synthesis |
| Acceptorless Dehydrogenative Coupling (ADC) | Utilizes alcohols as green substrates, producing only water and hydrogen as by-products. rsc.org |
| Microwave-Assisted Synthesis | Can lead to dramatically reduced reaction times and increased yields. nih.gov |
| Multi-Component Reactions (MCRs) | Increases atom economy and reduces the number of synthetic steps and purification stages. frontiersin.org |
| Use of Water as a Solvent | Eliminates the need for volatile and often toxic organic solvents. frontiersin.org |
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and materials science. researchgate.net For the rsc.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrazin-5-ol scaffold, these computational tools offer powerful new avenues for exploration:
Predictive Modeling: AI algorithms, particularly deep learning, can be trained on large datasets of chemical structures and their associated biological activities or material properties. zenodo.orggithub.io This allows for the development of quantitative structure-activity relationship (QSAR) models that can predict the therapeutic potential or physical characteristics of novel, unsynthesized derivatives of rsc.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrazin-5-ol. nih.gov This predictive power can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. researchgate.net
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.gov By providing the model with a target profile (e.g., high affinity for a specific biological target, desirable pharmacokinetic properties), it can generate novel triazolopyrazine derivatives that have a high probability of success.
Synthesis Planning: AI is also being developed to assist in planning synthetic routes. github.io These tools can analyze the structure of a target rsc.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrazin-5-ol derivative and propose the most efficient and feasible synthetic pathways, drawing from the vast repository of known chemical reactions.
| AI/ML Application | Impact on rsc.orgfrontiersin.orgnih.govTriazolo[1,5-a]pyrazin-5-ol Research |
| Virtual Screening | Rapidly screen vast virtual libraries of derivatives for potential biological activity. nih.gov |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles early in the design phase. nih.gov |
| Scaffold Hopping | Identify novel, structurally distinct scaffolds that mimic the biological activity of rsc.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrazin-5-ol. |
| Property Optimization | Fine-tune the substituents on the triazolopyrazine core to maximize desired properties. |
Exploration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and by-product formation. Process Analytical Technology (PAT) tools, particularly advanced spectroscopic techniques, are becoming indispensable for real-time, in situ monitoring. nih.gov
Real-Time Analysis: Techniques like Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels. nih.govoptica.orgspectroscopyonline.com This allows chemists to track the concentration of reactants, products, and transient intermediates as the reaction progresses, without the need for sampling and offline analysis. optica.orgfrontiersin.org
Mechanism Elucidation: By observing the rise and fall of different chemical species in real-time, researchers can gain unprecedented insight into reaction mechanisms. youtube.com For the synthesis of rsc.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrazin-5-ol, this could help to identify rate-limiting steps, detect unstable intermediates, and optimize reaction conditions (e.g., temperature, pressure, catalyst loading) for improved yield and purity. spectroscopyonline.comyoutube.com
Process Control: In a manufacturing setting, in situ monitoring is crucial for ensuring process consistency and safety. spectroscopyonline.com Real-time data can be used to control reaction parameters automatically, leading to more robust and reproducible manufacturing processes for triazolopyrazine-based compounds.
| Spectroscopic Technique | Information Gained for rsc.orgfrontiersin.orgnih.govTriazolo[1,5-a]pyrazin-5-ol Synthesis |
| In Situ FTIR/Raman | Monitors changes in functional groups, tracking reactant consumption and product formation. nih.gov |
| In Situ NMR | Provides detailed structural information on species present in the reaction mixture. spectroscopyonline.com |
| Fiber-Optic Probes | Enable monitoring in harsh reaction conditions (high temperature/pressure). optica.org |
Discovery of Unforeseen Applications in Emerging Technologies
While much of the focus on heterocyclic compounds like rsc.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrazin-5-ol is on their medicinal applications, their unique electronic and structural properties make them candidates for a range of emerging technologies. frontiersin.org The fused aromatic system of the triazolopyrazine core suggests potential that is yet to be fully tapped.
Materials Science: Nitrogen-rich heterocycles are being investigated for use in organic electronics. The rsc.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrazine scaffold could be incorporated into organic light-emitting diodes (OLEDs), sensors, or other electronic devices. researchgate.net Derivatives designed as "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed on the ring system, could exhibit interesting photophysical properties, such as fluorescence, making them useful as molecular sensors or probes. researchgate.net
Catalysis: The nitrogen atoms in the triazolopyrazine ring can act as ligands, coordinating to metal centers. This opens up the possibility of using derivatives of rsc.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrazin-5-ol as novel ligands in catalysis, potentially influencing the activity and selectivity of metal-catalyzed reactions. frontiersin.org
Agrochemicals: The structural motifs found in many pharmaceuticals are also effective in agrochemicals. frontiersin.org Future screening programs may uncover applications for rsc.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrazin-5-ol derivatives as herbicides, fungicides, or insecticides, addressing the need for new solutions in agriculture.
The journey of rsc.orgfrontiersin.orgnih.govtriazolo[1,5-a]pyrazin-5-ol from a laboratory curiosity to a potentially valuable molecule is just beginning. The convergence of sustainable chemistry, artificial intelligence, advanced analytics, and materials science will undoubtedly accelerate this journey, unlocking new discoveries and applications for this versatile heterocyclic scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
